butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one
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Overview
Description
Butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one is a complex organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid, along with additional functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid with a similar structure but different functional groups.
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: A methyl ester derivative with similar chemical properties.
Uniqueness
Butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindole core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
70096-13-8 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3S)-3-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3/t16-,20+/m1/s1 |
InChI Key |
KUHVZVZAYMLXGA-UZLBHIALSA-N |
SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Isomeric SMILES |
CC(C)NC[C@H](CO[C@H]1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Canonical SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Related CAS |
70096-14-9 (fumarate[1:1]) |
Synonyms |
3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone nofedone nofedone fumarate (1:1) nofedone fumarate (2:1) RP 30356 |
Origin of Product |
United States |
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